N-{[(carboxymethyl)amino](oxo)acetyl}serine
Description
N-{(Carboxymethyl)aminoacetyl}serine is a serine derivative featuring a complex acyl substituent. The compound’s structure comprises a serine backbone (C₃H₇NO₃) modified at the amino group by an acetyl moiety substituted with a carboxymethylamino group and an oxo (keto) functionality. The IUPAC name indicates the following key structural elements:
- Acyl substituent: The acetyl group (CH₃CO-) is further substituted with: Oxo group: A ketone (C=O) at the α-position. Carboxymethylamino group: -NH-CH₂-COOH, introducing an additional carboxylic acid moiety.
This structure suggests applications in peptide synthesis, enzyme inhibition, or chelation chemistry due to its multifunctional groups.
Properties
Molecular Formula |
C7H10N2O7 |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-[[2-(carboxymethylamino)-2-oxoacetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H10N2O7/c10-2-3(7(15)16)9-6(14)5(13)8-1-4(11)12/h3,10H,1-2H2,(H,8,13)(H,9,14)(H,11,12)(H,15,16) |
InChI Key |
USSGVMDFOPENJO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(carboxymethyl)aminoacetyl}serine typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl), which facilitates the conversion of carboxylic acids to their corresponding amides .
Industrial Production Methods
Industrial production of N-{(carboxymethyl)aminoacetyl}serine may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{(Carboxymethyl)aminoacetyl}serine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N-{(carboxymethyl)aminoacetyl}serine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and selectivity of these reactions.
Major Products
The major products formed from the reactions of N-{(carboxymethyl)aminoacetyl}serine depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(Carboxymethyl)aminoacetyl}serine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{(carboxymethyl)aminoacetyl}serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor or activator of serine proteases by binding to the active site and modulating enzyme activity . The pathways involved in its mechanism of action include enzyme catalysis and signal transduction, which are critical for its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing functional groups (carboxymethyl, oxoacetyl, or amide linkages) or synthetic pathways.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Key Physical/Chemical Properties |
|---|---|---|---|
| N-{(Carboxymethyl)aminoacetyl}serine | C₈H₁₂N₂O₇* | -OH, -COOH, -CONH-, C=O (oxo) | High hydrophilicity (predicted), potential chelator |
| 2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) | C₁₆H₁₅N₅O₃S | -CN, -SO₂NH₂, -CONH- | Mp: 288°C; IR C=O: 1664 cm⁻¹; High thermal stability |
| Oxo(2-pyridinylamino)acetic acid | C₈H₇N₂O₃ | -COOH, C=O (oxo), pyridinylamino | Soluble in polar solvents; IR C=O: ~1660 cm⁻¹ |
| Glycine, N-(carboxymethyl)-N-[2-[(2-methylphenyl)amino]-2-oxoethyl] | C₁₂H₁₄N₂O₅ | -COOH, -CONH-, aromatic -NH- | Mp: Not reported; Enhanced solubility due to -COOH |
| N-(6-aminohexyl)-2-[[9-ribofuranosylpurin-6-yl]amino]acetamide | C₁₆H₂₄N₈O₅ | -CONH-, adenine moiety, -NH₂ | Biologically active (nucleotide analog) |
*Predicted formula based on serine (C₃H₇NO₃) + substituent (C₅H₅N₂O₄).
Key Findings:
Functional Group Diversity: Unlike 13a , which contains a cyano (-CN) and sulfamoyl (-SO₂NH₂) group, the target compound lacks these but shares the amide (-CONH-) and oxo (C=O) functionalities. Compared to oxo(2-pyridinylamino)acetic acid , the target compound replaces the pyridinyl group with a carboxymethylamino moiety, altering electronic properties and solubility.
Synthetic Pathways :
- Compounds like 13a–e are synthesized via diazonium salt coupling, whereas the target compound likely requires peptide-like amide bond formation or carboxymethylation.
Physicochemical Properties: The hydroxyl (-OH) and carboxyl (-COOH) groups in the target compound and glycine derivative enhance water solubility compared to non-polar analogs like 13a. The absence of aromatic rings in the target compound may reduce UV absorption compared to pyridinyl or phenyl-containing analogs .
Research Implications and Gaps
- Spectral Data : The target compound’s IR and NMR spectra are unreported; predictions suggest strong C=O (1660–1680 cm⁻¹) and broad -OH/-NH stretches (3200–3400 cm⁻¹) .
- Stability : The serine hydroxyl group may increase susceptibility to hydrolysis compared to glycine derivatives .
- Applications: Potential uses in biomedicine (e.g., protease inhibitors) or as a chelating agent in catalysis.
Note: Further experimental studies are required to validate synthetic routes, stability, and bioactivity.
Biological Activity
N-{(carboxymethyl)aminoacetyl}serine is a complex organic compound derived from serine, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
N-{(carboxymethyl)aminoacetyl}serine features a carboxymethyl group attached to an amino group and an oxoacetyl moiety. Its structural characteristics allow it to participate in various biochemical reactions, making it a versatile compound in biochemical synthesis and pharmaceutical applications.
Biological Activities
The biological activities of N-{(carboxymethyl)aminoacetyl}serine stem from its ability to interact with various biological macromolecules. Key activities include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant in therapeutic contexts.
- Anticancer Properties : Preliminary studies indicate potential anticancer effects, although detailed investigations are required to confirm these findings.
- Modulation of Metabolic Pathways : Its structural components suggest possible roles in metabolic regulation, particularly in amino acid metabolism.
Research indicates that N-{(carboxymethyl)aminoacetyl}serine may exert its biological effects through several mechanisms:
- Interaction with Enzymes : The compound's functional groups can form complexes with enzyme active sites, inhibiting their activity.
- Cell Cycle Regulation : Similar compounds have been linked to cell cycle arrest in cancer cells, suggesting that N-{(carboxymethyl)aminoacetyl}serine might influence cell proliferation dynamics.
- Anti-inflammatory Effects : Some studies suggest that derivatives of serine can modulate inflammatory responses, which could be relevant for conditions characterized by chronic inflammation.
Case Study 2: Enzyme Interaction
Research on similar acylated amino acids has shown that they can inhibit key metabolic enzymes involved in amino acid catabolism. This inhibition can lead to altered metabolic profiles in cells, indicating that N-{(carboxymethyl)aminoacetyl}serine might have similar effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of N-{(carboxymethyl)aminoacetyl}serine, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Glycine | Simple amino acid | Basic building block in proteins |
| L-serine | Hydroxymethyl side chain | Important in protein synthesis |
| N-acetylserine | Acetylated form of serine | Involved in protein stability |
| N-carbamoylserine | Carbamoyl group attached | Role in nitrogen metabolism |
| N-{(carboxymethyl)aminoacetyl}serine | Carboxymethyl and oxoacetyl groups | Potential enzyme inhibitor |
This table illustrates how N-{(carboxymethyl)aminoacetyl}serine's unique combination of functional groups enhances its reactivity and biological activity compared to other amino acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
